Imidazo[1,2-B]pyridazin-8-amine
Description
Significance of Imidazo[1,2-b]pyridazine (B131497) as a Privileged Heterocyclic Scaffold in Medicinal Chemistry
The concept of a "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of providing ligands for more than one type of biological receptor or enzyme by judicious structural modifications. The imidazo[1,2-b]pyridazine nucleus is widely recognized as such a scaffold. nih.govnih.gov Its rigid, planar structure provides a defined orientation for substituent groups, allowing for precise interactions with the binding sites of various proteins.
The inherent chemical properties of the imidazo[1,2-b]pyridazine core, including its hydrogen bonding capabilities and potential for pi-stacking interactions, make it an attractive starting point for the design of new drugs. nih.gov The scaffold has been shown to be a key component in compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. nih.gov
Historical Context and Evolution of Research on Imidazo[1,2-b]pyridazin-8-amine and Related Core Structures
Research into the imidazo[1,2-b]pyridazine core dates back to at least 1966, with early studies focusing on the fundamental synthesis and characterization of this heterocyclic system. nih.gov These initial investigations laid the groundwork for future explorations into the biological potential of its derivatives.
The evolution of research on this scaffold has seen a gradual shift from basic chemical synthesis to a more focused approach on its applications in medicinal chemistry. A significant turning point in the interest in imidazo[1,2-b]pyridazine derivatives was the discovery of their potential as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.
The development of potent kinase inhibitors based on the imidazo[1,2-b]pyridazine scaffold has been a major focus of research in recent decades. It has been demonstrated that substitutions at various positions on the bicyclic ring system, including the 2, 3, 6, 7, and 8 positions, can significantly influence the potency and selectivity of these inhibitors. nih.gov The amino group at the 8-position, in particular, has been identified as a key "hinge-binding" group, capable of forming crucial hydrogen bonds with the hinge region of kinase active sites. This has made this compound and its derivatives a particularly attractive area of investigation for the development of targeted cancer therapies.
Overview of this compound in Contemporary Drug Discovery and Chemical Biology
In the contemporary landscape of drug discovery, this compound serves as a critical building block and a key pharmacophore in the design of novel kinase inhibitors. Its ability to act as a hinge-binder provides a strong anchor for molecules within the ATP-binding pocket of kinases, a common strategy in the design of this class of drugs.
The versatility of the imidazo[1,2-b]pyridazine scaffold allows for the introduction of various substituents at other positions, enabling the fine-tuning of a compound's pharmacological profile. This has led to the development of derivatives with high potency and selectivity for specific kinase targets.
Beyond its role in cancer therapy, the imidazo[1,2-b]pyridazine scaffold is also being explored for its potential in treating other diseases. For instance, derivatives have been investigated as ligands for β-amyloid plaques, which are associated with Alzheimer's disease. This highlights the broad therapeutic potential of this privileged scaffold and its amine derivatives.
The following table provides a summary of key research findings related to this compound and its derivatives, illustrating the diverse range of biological targets and the potency of these compounds.
| Compound/Derivative | Target | Activity |
| Imidazo[1,2-b]pyridazine derivatives | mTOR | IC50 values ranging from 0.02 µM to 20.7 µM against various cancer cell lines. nih.gov |
| 6-substituted imidazo[1,2-b]pyridazines | TAK1 Kinase | Lead compound inhibited TAK1 with an IC50 of 55 nM. nih.gov |
| Imidazo[1,2-b]pyridazine-based compounds | Mps1 (TTK) Kinase | Potent inhibitors with cellular Mps1 IC50 as low as 0.70 nM. ebi.ac.uk |
| Imidazo[1,2-b]pyridazine derivatives | Bruton's Tyrosine Kinase (BTK) | A derivative, TM471-1, showed potent BTK inhibition (IC50 1.3 nM). nih.gov |
| 8-Amino-imidazo[1,5-a]pyrazine derivatives | Bruton's Tyrosine Kinase (BTK) | Potent reversible inhibitors. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imidazo[1,2-b]pyridazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-5-1-2-9-10-4-3-8-6(5)10/h1-4H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUOUPATZLZONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Imidazo 1,2 B Pyridazin 8 Amine
Established Synthetic Pathways for the Imidazo[1,2-b]pyridazine (B131497) Core
The construction of the imidazo[1,2-b]pyridazine ring system is primarily achieved through the formation of the imidazole (B134444) ring onto a pre-existing pyridazine (B1198779) moiety. Several classical and modern synthetic methods have been developed to facilitate this process, offering access to a diverse array of substituted derivatives.
Condensation Reactions with α-Haloketones
A cornerstone in the synthesis of imidazo[1,2-b]pyridazines is the Tschitschibabin reaction, which involves the condensation of an aminopyridazine with an α-haloketone. nih.govresearchgate.net This reaction typically proceeds by the initial N-alkylation of the more nucleophilic ring nitrogen of the aminopyridazine, followed by an intramolecular cyclization and dehydration to form the fused imidazole ring. The reaction is often carried out in the presence of a base, such as sodium bicarbonate, and in a suitable solvent like ethanol (B145695) or dimethylformamide (DMF). nih.gov The choice of the α-haloketone allows for the introduction of various substituents at the 2-position of the resulting imidazo[1,2-b]pyridazine.
A key factor for a successful reaction is the nature of the substituents on the pyridazine ring. For instance, the presence of a halogen on the pyridazine ring can facilitate the successful formation of the imidazo[1,2-b]pyridazine core in good yields. nih.gov In contrast, with unsubstituted 3-aminopyridazine (B1208633), the alkylation by the α-bromoketone can occur preferentially at the exocyclic amino group, which can hinder the desired bicyclic product formation. nih.gov
Table 1: Examples of Imidazo[1,2-b]pyridazine Synthesis via Condensation with α-Haloketones
| Aminopyridazine Derivative | α-Haloketone | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine (B20888) | 2-Bromoacetophenone (B140003) | NaHCO₃, Ethanol, Reflux | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | Good | nih.gov |
| 3-Amino-6-fluoropyridazine | 2-Bromo-4'-dimethylaminoacetophenone | NaHCO₃, DMF, 80 °C | 2-(4'-Dimethylaminophenyl)-6-fluoroimidazo[1,2-b]pyridazine | Not specified | nih.gov |
| 3-Amino-6-iodopyridazine | 2-Bromo-4'-methoxyacetophenone | NaHCO₃, Ethanol, Reflux | 6-Iodo-2-(4'-methoxyphenyl)imidazo[1,2-b]pyridazine | Not specified | nih.gov |
Cyclocondensation Reactions
Cyclocondensation reactions provide another versatile route to the imidazo[1,2-b]pyridazine nucleus. These reactions often involve the reaction of a di-functionalized pyridazine precursor with a suitable cyclizing agent. For instance, derivatives of pyridazine can undergo cyclocondensation to form the desired fused ring system. These methods offer the advantage of building the heterocyclic core in a single step from appropriately substituted starting materials.
Oxidative Cyclization Protocols
Recent advancements in synthetic methodology have introduced oxidative cyclization protocols for the synthesis of imidazo[1,2-b]pyridazines. These methods often utilize transition metal catalysts, such as copper or palladium, to facilitate the intramolecular C-N bond formation under oxidative conditions. organic-chemistry.org For example, a copper-catalyzed oxidative cyclization of haloalkynes with 3-aminopyridazine has been developed. researchgate.net This one-pot methodology allows for the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines. The proposed mechanism involves the coordination of the 3-aminopyridazine to the copper catalyst, followed by a nucleophilic addition of the pyridazine nitrogen to the alkyne. researchgate.net
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules, including the imidazo[1,2-b]pyridazine scaffold. researchgate.net The Groebke–Blackburn–Bienaymé (GBB) reaction, a three-component reaction between an aminoazine, an aldehyde, and an isocyanide, is a notable example that has been successfully applied to the synthesis of substituted imidazo[1,2-a]pyridines and can be adapted for imidazo[1,2-b]pyridazines. researchgate.net This approach allows for the rapid generation of a library of compounds with diverse substitution patterns from readily available starting materials.
Table 2: Multi-Component Synthesis of Imidazo[1,2-a]pyridine (B132010) Analogs
| Aminoazine | Aldehyde | Isocyanide | Catalyst/Conditions | Product Type | Reference |
| 2-Amino-5-chloropyridine | 4-Formylbenzoic acid | tert-Butyl isocyanide | Not specified | Substituted imidazo[1,2-a]pyridine | researchgate.net |
| 2-Aminopyridine (B139424) | Various aldehydes | Various isocyanides | Lewis or Brønsted acid | 2,3-Disubstituted imidazo[1,2-a]pyridines | General MCR |
Rearrangement Reactions in Imidazo[1,2-b]pyridazine Synthesis
While less common, rearrangement reactions can also play a role in the synthesis of the imidazo[1,2-b]pyridazine core. Specific precursors can be designed to undergo intramolecular rearrangements, leading to the formation of the desired bicyclic system. These reactions often involve unique mechanistic pathways and can provide access to specific substitution patterns that are not easily achievable through other methods.
Targeted Synthesis of Imidazo[1,2-b]pyridazin-8-amine and its Direct Precursors
The synthesis of this compound, a key intermediate for various pharmacologically active molecules, requires specific strategies to introduce the amino group at the C8 position.
One potential and direct precursor for the synthesis of this compound is 3,8-diaminopyridazine . The cyclization of this diamine with a suitable two-carbon synthon, such as an α-haloaldehyde or its equivalent, would directly lead to the formation of the target molecule. However, the availability and synthesis of 3,8-diaminopyridazine can be a limiting factor.
An alternative and more common approach involves the synthesis of a precursor that already contains the imidazo[1,2-b]pyridazine core, followed by the introduction of the amino group at the 8-position. This can be achieved through several methods:
Nucleophilic Aromatic Substitution: Starting from an 8-halo-substituted imidazo[1,2-b]pyridazine, a nucleophilic aromatic substitution reaction with ammonia (B1221849) or a protected amine can be employed to introduce the amino group. The reactivity of the C8 position towards nucleophilic attack is a critical factor in this approach.
Reduction of a Nitro Group: Another strategy involves the synthesis of 8-nitroimidazo[1,2-b]pyridazine. The nitro group can then be reduced to the corresponding amine using standard reducing agents such as tin(II) chloride, hydrogen gas with a palladium catalyst, or other suitable methods. The synthesis of the 8-nitro precursor would typically involve the nitration of the imidazo[1,2-b]pyridazine core, with the regioselectivity of the nitration being a key consideration.
A review on the functionalization of the imidazo[1,2-b]pyridazine scaffold mentions the synthesis of an this compound kinase inhibitor, suggesting that synthetic routes to this specific isomer are established within the field of medicinal chemistry. researchgate.net
Table 3: Potential Synthetic Strategies for this compound
| Starting Material | Key Transformation | Reagents/Conditions | Intermediate/Product |
| 3,8-Diaminopyridazine | Cyclization | α-Haloaldehyde (e.g., bromoacetaldehyde) | This compound |
| 8-Chloroimidazo[1,2-b]pyridazine | Nucleophilic Substitution | Ammonia or protected amine | This compound |
| Imidazo[1,2-b]pyridazine | Nitration | Nitrating agent (e.g., HNO₃/H₂SO₄) | 8-Nitroimidazo[1,2-b]pyridazine |
| 8-Nitroimidazo[1,2-b]pyridazine | Reduction | Reducing agent (e.g., SnCl₂, H₂/Pd) | This compound |
Synthetic Routes via 3-Amino-6-halopyridazine Intermediates
A cornerstone in the synthesis of the imidazo[1,2-b]pyridazine backbone is the condensation reaction between a 3-amino-6-halopyridazine and an α-haloketone. nih.gov This approach is widely utilized due to the ready availability of the starting materials and the generally good yields obtained.
The presence of a halogen atom on the pyridazine ring is crucial for the successful formation of the imidazo[1,2-b]pyridazine ring system. nih.gov In 3-aminopyridazine, the ring nitrogen furthest from the amino group is the most nucleophilic site. Alkylation by an α-bromoketone preferentially occurs at this position, which hinders the desired cyclization. The introduction of a halogen at the 6-position directs the reaction towards the formation of the desired bicyclic product. nih.gov
The synthesis of the requisite 3-amino-6-halopyridazine intermediates can be achieved from dihalopyridazines. For instance, 3-amino-6-chloropyridazine and 3-amino-6-fluoropyridazine are prepared by reacting 3,6-dichloropyridazine (B152260) and 3,6-difluoropyridazine, respectively, with aqueous ammonia at elevated temperatures. nih.gov While 3-amino-6-iodopyridazine can be synthesized similarly from 3,6-diiodopyridazine, the yield is often low due to the formation of 3,6-diaminopyridazine as a major byproduct. A more efficient route to 3-amino-6-iodopyridazine involves refluxing 3-amino-6-chloropyridazine in a 57% hydroiodic acid solution, which affords the product in high yield. nih.gov
The subsequent condensation with an α-bromoketone is typically carried out under mild basic conditions, using a base such as sodium bicarbonate. nih.gov This reaction proceeds to form the imidazo[1,2-b]pyridazine ring. For example, the reaction of 3-amino-6-chloropyridazine with 1,3-dichloroacetone (B141476) in refluxing 1,2-dimethoxyethane (B42094) yields the corresponding 2-chloromethyl-6-chloroimidazo[1,2-b]pyridazine. mdpi.com
One-Pot Synthetic Strategies for 3-Substituted Imidazo[1,2-b]pyridazines
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures. Several one-pot strategies have been developed for the synthesis of 3-substituted imidazo[1,2-b]pyridazines.
A convenient two-step, one-pot method involves the reaction of a heterocyclic amine, such as 3-aminopyridazine, with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), followed by the addition of an active electrophile like α-bromo esters, ketones, or nitriles. iaea.orgias.ac.in This approach provides a practical route to 3-substituted fused imidazo-heterocyclic compounds in moderate to high yields. iaea.orgias.ac.inresearchgate.net The initial reaction with DMF-DMA forms a formamidine (B1211174) intermediate, which then undergoes cyclization upon reaction with the electrophile. nih.gov
Another one-pot approach involves a three-component reaction between an aminopyridine, an aldehyde, and an isocyanide, known as the Groebke-Blackburn-Bienaymé (GBB) reaction. nih.govbeilstein-journals.org This method allows for the rapid assembly of diverse 3-aminoimidazo[1,2-a]pyridine derivatives, a closely related scaffold, and highlights the power of multicomponent reactions in generating molecular complexity. nih.gov The GBB reaction can be catalyzed by acids such as p-toluenesulfonic acid or scandium triflate. nih.gov
Furthermore, a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines has been developed from aminopyridines, ketones, and thiols, demonstrating the versatility of one-pot procedures. organic-chemistry.org
Microwave-Assisted and Ultrasound-Assisted Synthetic Approaches
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, often leading to shorter reaction times, higher yields, and milder reaction conditions.
Microwave-Assisted Synthesis:
Microwave-assisted synthesis has been successfully applied to the preparation of imidazo[1,2-a]pyridine and related heterocyclic systems. sci-hub.semdpi.commdpi.comnih.gov For instance, the synthesis of imidazo[1,2-a]pyridine derivatives from 2-aminopyridine and phenacyl bromides can be achieved in as little as 60 seconds with high yields under microwave irradiation. sci-hub.se This represents a significant improvement over conventional heating methods. sci-hub.se The GBB reaction for the synthesis of imidazo[1,2-a]pyridines has also been efficiently performed under microwave conditions, offering a green and rapid synthetic route. mdpi.commdpi.com Additionally, microwave-assisted one-pot procedures have been developed for the synthesis of polysubstituted imidazo[1,2-a]pyridines, combining cyclization with subsequent cross-coupling reactions. nih.gov
Ultrasound-Assisted Synthesis:
Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. An ultrasound-assisted, eco-friendly method has been developed for the synthesis of imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. organic-chemistry.org This method utilizes a KI/tert-butyl hydroperoxide catalytic system in water, avoiding the need for metal catalysts and bases. organic-chemistry.orgorganic-chemistry.org The reactions are fast, with high yields achieved in minutes. organic-chemistry.org This protocol is also scalable, demonstrating its practical utility. organic-chemistry.org Another ultrasound-assisted method for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine and 2-bromoacetophenone derivatives in PEG-400 has been reported, offering good to excellent yields in short reaction times. scispace.com The GBB reaction has also been successfully carried out under ultrasound irradiation, providing excellent yields of the desired products. x-mol.com
Organometallic-Chemistry-Based Methods for Imidazo[1,2-b]pyridazine Preparation by Cyclization
Organometallic catalysis has provided powerful tools for the construction of heterocyclic rings, including the imidazo[1,2-b]pyridazine system. researchgate.net
Palladium-catalyzed intramolecular C-H amination has been employed in ring-forming reactions to generate heterocyclic products. researchgate.net For example, the synthesis of a pyrido[3',2':4,5]imidazo[1,2-b]pyridazine was achieved through a palladium-catalyzed auto-tandem amination of 2-chloro-3-iodopyridine (B15675) with 3-aminopyridazine. researchgate.net This reaction involves an initial intermolecular Buchwald-Hartwig amination followed by an intramolecular N-arylation. researchgate.net
Copper-catalyzed oxidative cyclization represents another important strategy. A one-pot methodology for the synthesis of 2-halo-substituted imidazo[1,2-b]pyridazines has been developed via a copper-catalyzed reaction. researchgate.net The proposed mechanism involves the coordination of 3-aminopyridazine to copper, followed by a nucleophilic addition of the pyridazine nitrogen to an alkyne, leading to the cyclized product. researchgate.net
Furthermore, a silver-mediated, palladium-catalyzed intramolecular C-H activation strategy has been developed for the cyclization of imidazo[1,2-a]pyridine adducts, showcasing the potential of this approach for accessing new chemical space. rsc.org
POCl3-Promoted Cyclization Methodologies
Phosphorus oxychloride (POCl₃) is a versatile reagent used in various cyclization reactions to form heterocyclic compounds. researchgate.net It is particularly effective in the Bischler-Napieralski reaction for the synthesis of dihydroisoquinolines and related heterocycles. researchgate.net The mechanism of POCl₃-promoted cyclizations can proceed through different pathways, including the formation of a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate. researchgate.net
While specific examples of POCl₃-promoted cyclization to directly form the this compound core are not extensively detailed in the provided search results, its general utility in promoting cyclizations of amides and related functionalities suggests its potential applicability. For instance, in the synthesis of pyridazino[4,3-e] nih.goviaea.orgresearchgate.nettriazine derivatives, phosphorus oxychloride was used to convert a pyridazinone into a chloropyridazine, which is a key intermediate for further transformations. nih.gov This highlights the role of POCl₃ in activating heterocyclic systems for subsequent reactions.
Functionalization and Derivatization Strategies for this compound Scaffolds
The imidazo[1,2-b]pyridazine scaffold can be further functionalized to generate a wide array of derivatives with diverse properties. nih.govnih.gov Metal-catalyzed cross-coupling reactions are particularly powerful tools for introducing various substituents onto the heterocyclic core. researchgate.net
Metal-Catalyzed Cross-Coupling Reactions
A variety of metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Negishi, Kumada, and Stille reactions, have been successfully applied to the functionalization of imidazo[1,2-b]pyridazines. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds at different positions of the imidazo[1,2-b]pyridazine ring system.
For example, the Suzuki reaction has been used to introduce indazole and other aryl moieties onto the imidazo[1,2-b]pyridazine scaffold. nih.gov The reaction of a bromo-substituted imidazo[1,2-b]pyridazine with an appropriate boronic acid in the presence of a palladium catalyst yields the corresponding arylated product. nih.gov
Direct C-H arylation has also emerged as a powerful and atom-economical method for functionalizing imidazo[1,2-a]pyridines, a closely related scaffold. nih.gov Copper(I)-catalyzed C-3 arylation of imidazo[1,2-a]pyridines with aryl iodides, bromides, and triflates has been reported. nih.gov Similarly, phosphine-free palladium-catalyzed direct arylation of imidazo[1,2-a]pyridines with aryl bromides has been achieved at low catalyst loadings. nih.gov
The following table summarizes some examples of metal-catalyzed cross-coupling reactions on the imidazo[1,2-b]pyridazine and related scaffolds:
| Reaction Type | Catalyst/Reagents | Substrate | Product | Reference |
| Suzuki Coupling | Pd catalyst, boronic acid | Bromo-imidazo[1,2-b]pyridazine | Aryl-imidazo[1,2-b]pyridazine | nih.gov |
| Direct C-H Arylation | Cu(I) catalyst, aryl halide | Imidazo[1,2-a]pyridine | 3-Aryl-imidazo[1,2-a]pyridine | nih.gov |
| Direct C-H Arylation | Pd catalyst, aryl bromide | Imidazo[1,2-a]pyridine | 3-Aryl-imidazo[1,2-a]pyridine | nih.gov |
| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Halo-imidazo[1,2-b]pyridazine | Alkynyl-imidazo[1,2-b]pyridazine | researchgate.net |
| Heck Coupling | Pd catalyst, alkene | Halo-imidazo[1,2-b]pyridazine | Alkenyl-imidazo[1,2-b]pyridazine | researchgate.net |
C-H Activation and Direct Functionalization
Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including imidazo[1,2-b]pyridazines. researchgate.netnih.gov This approach avoids the pre-functionalization of starting materials, thus simplifying synthetic routes.
Direct C-H arylation, benzylation, and alkylation have been successfully applied to the imidazo[1,2-b]pyridazine scaffold. researchgate.net The C3-position of the imidazo[1,2-b]pyridazine ring is particularly susceptible to direct functionalization. researchgate.netresearchgate.net
Direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]pyridazine (B1266833) at the 3-position has been achieved, leading to a variety of 3-(hetero)arylimidazo[1,2-b]pyridazines in good to excellent yields. researchgate.net This methodology has been extended to one-pot, two-step processes combining Suzuki cross-coupling with palladium-catalyzed arylation to synthesize di- and tri-substituted imidazo[1,2-b]pyridazines. researchgate.net
C3-alkylation of imidazo[1,2-a]pyridines (a related scaffold) has been achieved through a three-component aza-Friedel–Crafts reaction, suggesting potential applicability to imidazo[1,2-b]pyridazines. mdpi.comresearchgate.net Additionally, photochemical alkylation of imidazo[1,2-b]pyridazine has been reported. acs.org
Table 2: Examples of Direct C-H Functionalization of Imidazo[1,2-b]pyridazines
| Reaction Type | Position | Substrate | Reagent | Catalyst/Conditions | Product | Yield (%) | Reference |
| C-Arylation | C3 | 6-Chloroimidazo[1,2-b]pyridazine | Various (hetero)aryl bromides | Pd(OAc)2, Cs2CO3, DMA | 3-(Hetero)aryl-6-chloroimidazo[1,2-b]pyridazines | Good to Excellent | researchgate.net |
| C-Arylation | C3 | Imidazo[1,2-a]pyrazine (B1224502) | 4-Bromo-1-ethylbenzene | Pd(OAc)2, Pivalic acid, K2CO3 | 3-(4-Ethylphenyl)imidazo[1,2-a]pyrazine | 74 | lookchem.com |
| C-Alkylation | C3 | 2-Phenylimidazo[1,2-a]pyridines | α,β-Unsaturated ketones | B(C6F5)3 | C3-alkylated products | up to 95 | cardiff.ac.uk |
Radical reactions provide another avenue for the direct functionalization of imidazo-fused heterocycles. scilit.comrsc.org While much of the research has focused on the imidazo[1,2-a]pyridine system, the principles can be extended to imidazo[1,2-b]pyridazines. These reactions can be initiated through various means, including transition metal catalysis, metal-free oxidation, and photocatalysis. scilit.comrsc.org
Visible light-induced radical reactions have been employed for the perfluoroalkylation and difluoroalkylation of imidazo[1,2-a]pyridines, demonstrating the potential for introducing fluorinated groups into these heterocyclic systems. nih.gov
N-Arylation Strategies
The introduction of aryl groups onto nitrogen atoms (N-arylation) of the imidazo[1,2-b]pyridazine scaffold is a key strategy for creating diverse derivatives. Palladium-catalyzed cross-coupling reactions are prominent methods for achieving this transformation. researchgate.net
These reactions typically involve the coupling of a halogenated imidazo[1,2-b]pyridazine with an amine in the presence of a palladium catalyst and a suitable base. For instance, the N-arylation at the 6-position of the imidazo[1,2-b]pyridazine core can be achieved using palladium-catalyzed methods to introduce various amines. researchgate.net The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and regioselectivity. While imidazoles can sometimes inhibit the formation of the active Pd(0)-ligand complex, this can be overcome by pre-activating the catalyst solution before introducing the imidazole-containing substrate. mit.edunih.gov
A review of organometallic chemistry-based methods highlights the functionalization of imidazo[1,2-b]pyridazines through various cross-coupling reactions, including N-arylation, which underscores the versatility of this approach in generating libraries of compounds for structure-activity relationship (SAR) studies. researchgate.net
Table 1: Conditions for Palladium-Catalyzed N-Arylation This table is a representative example of typical conditions and may vary based on specific substrates.
| Component | Example | Purpose |
| Substrate | 6-Chloroimidazo[1,2-b]pyridazine | The heterocyclic core to be functionalized. |
| Coupling Partner | Aniline or other primary/secondary amines | The source of the aryl or amino group. |
| Catalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | The palladium source for the catalytic cycle. |
| Ligand | Xantphos or other biaryl phosphines | Stabilizes the palladium complex and facilitates the reaction. |
| Base | Cs₂CO₃ (Cesium carbonate) or Na₂CO₃ (Sodium Carbonate) | Activates the amine and facilitates the reductive elimination step. |
| Solvent | 1,4-Dioxane or Toluene | Provides the reaction medium. |
| Temperature | 95-110 °C | To drive the reaction to completion. |
Sequential Couplings and One-Pot Functionalization
To build molecular complexity efficiently, sequential and one-pot functionalization strategies are employed. These methods allow for the introduction of different substituents at multiple positions on the imidazo[1,2-b]pyridazine ring in a single synthetic sequence without isolating intermediates. researchgate.netresearchgate.net
For example, a 3,6-disubstituted-2-phenylimidazo[1,2-b]pyridazine can be synthesized through sequential palladium-catalyzed reactions. This could involve an initial Sonogashira or Stille cross-coupling at the 3-position, followed by a subsequent N-arylation or SNAr reaction at the 6-position. researchgate.net
Table 2: Example of a Sequential Functionalization Strategy
| Step | Reaction Type | Position Functionalized | Reagents & Conditions |
| 1 | Sonogashira Coupling | C3-position | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), in DMF. |
| 2 | SNAr or N-Arylation | C6-position | Amine or alcohol, with or without a Pd catalyst, base, in a suitable solvent. |
Introduction of Specific Substituents for Modulated Activity
The biological activity of imidazo[1,2-b]pyridazine derivatives can be finely tuned by the introduction of specific substituents at various positions on the heterocyclic core. Structure-activity relationship (SAR) studies are crucial for identifying the optimal substitution patterns for a desired therapeutic target. nih.gov
In the development of ligands for β-amyloid plaques, a series of imidazo[1,2-b]pyridazine derivatives were synthesized and evaluated. nih.govnih.gov The studies revealed that substituents at the 2- and 6-positions significantly impact binding affinity. For instance, a 2-(4'-dimethylaminophenyl) group was found to be highly favorable for binding. nih.gov At the 6-position, a methylthio group resulted in higher affinity than a methoxy (B1213986) group. nih.gov
In another study focused on developing dual c-Met and VEGFR2 kinase inhibitors, para-substituted imidazo[1,2-b]pyridazine derivatives were designed. nih.gov The introduction of pyrazolone (B3327878) and pyridone groups led to compounds with potent inhibitory activity, which was attributed to the formation of an intramolecular hydrogen bond that enforces a rigid, favorable conformation. nih.gov The renowned kinase inhibitor Ponatinib, which features an imidazo[1,2-b]pyridazine core, effectively targets the ROR1 pseudokinase domain through specific interactions, including hydrogen bonding with the hinge region. acs.org
Table 3: Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Derivatives for Aβ Plaque Binding
| Compound | Substituent at C2-position | Substituent at C6-position | Binding Affinity (Ki, nM) |
| Derivative A | 4'-Dimethylaminophenyl | H | 49.8 |
| Derivative B | 4'-Dimethylaminophenyl | Methoxy | 23.5 |
| Derivative C | 4'-Dimethylaminophenyl | Methylthio | 11.0 |
| Derivative D | 4'-Dimethylaminophenyl | Fluoroethoxy | 104.2 |
| Derivative E | Phenyl | Methylthio | >1000 |
Data adapted from in vitro studies on synthetic Aβ₁₋₄₀ aggregates. nih.gov
Strategies for Incorporating this compound into Bivalent Constructs
Detailed synthetic strategies specifically for the incorporation of this compound into bivalent constructs were not prominently available in the reviewed literature. Bivalent ligands, which consist of two pharmacophores connected by a linker, are a common strategy in medicinal chemistry to enhance binding affinity and selectivity by engaging with two binding sites simultaneously. While the general principles of designing bivalent compounds are well-established, specific examples and detailed methodologies for applying this to the this compound scaffold were not found.
Structure Activity Relationship Sar Studies of Imidazo 1,2 B Pyridazin 8 Amine Derivatives
General Principles of SAR for Imidazo[1,2-B]pyridazine (B131497) Scaffolds
The biological activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the bicyclic core. researchgate.net This scaffold is considered a "privileged structure" in drug discovery, appearing in numerous lead compounds targeting a variety of biological mechanisms. researchgate.net The pyridazine (B1198779) ring, a key component of this scaffold, is a known pharmacophore in many anticancer drugs.
Key aspects of the SAR for this scaffold include:
Kinase Inhibition: Imidazo[1,2-b]pyridazines have been primarily investigated for their kinase inhibition activity, which is relevant in the development of anticancer and antimalarial agents. researchgate.net
Broad-Spectrum Activity: Beyond kinase inhibition, these compounds have also been explored for anticonvulsant, antiallergic, antihistamine, antiviral, and antitubercular properties. researchgate.net
Metal-Catalyzed Functionalization: The development of methods for the functionalization of the imidazo[1,2-b]pyridazine core, particularly through metal-catalyzed cross-coupling reactions, has significantly expanded the ability to explore its SAR. researchgate.net
Positional Effects on Biological Activity
The specific placement of substituents on the imidazo[1,2-b]pyridazine ring system has a profound impact on the resulting biological activity.
Impact of Substituents at the C-2 Position of Imidazo[1,2-B]pyridazine
The C-2 position of the imidazo[1,2-b]pyridazine scaffold is a critical site for modification to modulate biological activity.
Antiviral Activity: In the context of anti-picornavirus agents, the nature of the linker between a phenyl group and the imidazo[1,2-b]pyridazine core at the C-2 position significantly influences activity. nih.gov Oximes at this position have been found to be potent against human rhinovirus 14. nih.gov
Amyloid Plaque Binding: For binding to β-amyloid plaques, a 2-(4′-dimethylaminophenyl) group has been identified as a key feature for high affinity. nih.gov
Influence of Substituents at the C-3 Position of Imidazo[1,2-B]pyridazine
Substituents at the C-3 position play a significant role in determining the potency and selectivity of imidazo[1,2-b]pyridazine derivatives.
Antiviral Activity: For antiviral applications, the geometry of substituents at the C-3 position is crucial. The E geometry of certain linkers is essential for potent activity, while the Z isomer leads to a significant loss of potency. nih.gov
Kinase Inhibition: Optimization of substituents at the C-3 position of the imidazo[1,2-b]pyridazine scaffold has been shown to increase IKKβ inhibitory activity. nih.gov
Anticancer Activity: For ALK2 inhibitors, a hydrogen atom at the C-3 position is preferred over methyl or ethyl groups. researchgate.net
Role of Substituents at the C-6 Position of Imidazo[1,2-B]pyridazine
The C-6 position offers another avenue for modifying the biological properties of the imidazo[1,2-b]pyridazine core.
Amyloid Plaque Binding: In the development of agents for imaging β-amyloid plaques, various substituents at the 6-position have been explored. Derivatives with different substituents at this position exhibit binding affinities ranging from 10 to 50 nM, indicating a moderate tolerance for modification at this site. nih.gov
Kinase Inhibition: Optimization of the 6-position of the imidazo[1,2-b]pyridazine scaffold has contributed to increased IKKβ inhibitory activity. nih.gov
The following table summarizes the binding affinities of certain 6-substituted 2-(4′-dimethylaminophenyl)imidazo[1,2-b]pyridazines for β-amyloid plaques.
| Compound | Substituent at C-6 | Kᵢ (nM) |
| 1 | H | 25.3 |
| 2 | I | 19.8 |
| 3 | Br | 33.1 |
| 4 | SMe | 11.0 |
| 5 | OMe | 47.5 |
Data sourced from a study on imidazo[1,2-b]pyridazines as ligands for β-amyloid plaques. nih.gov
Significance of Substitution Patterns at the C-8 Position (Amine Functionality)
The amine functionality at the C-8 position is a key determinant of the biological activity of imidazo[1,2-b]pyridazine derivatives.
Antioxidant Activity: The presence of an amino group at the C-8 position is considered necessary for good antioxidant properties in related imidazo[1,2-a]pyrazine (B1224502) derivatives.
Kinase Inhibition: For ALK2 inhibitors, specific substitutions at the C-8 position have been shown to enhance activity. For example, (S)-3-methylmorpholine is more effective than morpholine (B109124), which in turn is better than 8-oxa-3-azabicyclo[3.2.1]octane. researchgate.net
Antimycobacterial Activity: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel class of antimycobacterial agents. nih.gov
Stereochemical Considerations in SAR
Stereochemistry plays a vital role in the structure-activity relationship of imidazo[1,2-b]pyridazine derivatives.
Antiviral Activity: As mentioned earlier, the E/Z isomerism of substituents at the C-3 position has a dramatic effect on the anti-picornavirus activity of these compounds, with the E isomer being significantly more potent. nih.gov
Kinase Inhibition: The stereochemistry of substituents at the C-8 position can influence the binding affinity to kinases. For instance, the (S)-enantiomer of 3-methylmorpholine (B1346471) at the C-8 position of an imidazo[1,2-b]pyridazine-based ALK2 inhibitor showed greater activity than the unsubstituted morpholine. researchgate.net
Linker Chemistry and its Influence on Biological Activity
The nature of the linker connecting the imidazo[1,2-b]pyridazine core to other chemical moieties plays a critical role in determining the biological activity and pharmacokinetic properties of the resulting derivatives. The strategic manipulation of linker chemistry allows for the optimization of potency, selectivity, and drug-like characteristics.
In the development of inhibitors for Tyk2, a member of the Janus kinase (JAK) family, researchers found that introducing a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) linker to the imidazo[1,2-b]pyridazine scaffold led to a significant improvement in metabolic stability compared to earlier 6-anilino-based compounds. nih.gov The N1-substituent on the 2-oxo-1,2-dihydropyridine ring could be varied with different alkyl, aryl, and heteroaryl groups. Notably, a 2-pyridyl substituent at this position enhanced Caco-2 permeability, a measure of intestinal absorption, which was attributed to its ability to form intramolecular hydrogen bonds. nih.gov Further modifications at the C3 position of the imidazo[1,2-b]pyridazine core, in conjunction with this optimized linker, resulted in a highly potent and selective Tyk2 JH2 inhibitor. nih.gov
For antiviral applications, the synthesis of dibromoimidazo[1,2-a]pyridines bearing a thioether side chain highlighted the importance of hydrophobicity (logP) as a key determinant of activity. nih.gov Molecular modeling and SAR studies revealed that the antiviral potency could be predicted based on the lipophilicity of the side chain. nih.gov
In the context of antibacterial agents, a series of amide derivatives were synthesized from imidazo[1,2-b]pyridazine-3-carboxylic acid and various substituted amines. This approach directly links substituted amine moieties to the core scaffold via an amide bond, influencing the antibacterial spectrum and potency. citedrive.com
SAR Insights from Specific Biological Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold is evident from its application across a diverse range of biological targets. SAR studies have provided crucial insights into the structural requirements for potent and selective activity against these targets.
The imidazo[1,2-b]pyridazine framework has proven to be a privileged scaffold for the design of kinase inhibitors. nih.gov
mTOR Inhibitors: In the development of mTOR inhibitors for cancer therapy, a series of imidazo[1,2-b]pyridazine diaryl urea (B33335) derivatives were synthesized. nih.gov Compounds with this structural motif demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov Specifically, compounds A17 and A18 exhibited potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov These compounds were found to induce G1-phase cell cycle arrest and inhibit the phosphorylation of downstream signaling molecules. nih.gov
TAK1 Inhibitors: For the inhibition of Transforming growth factor-β activated kinase (TAK1), a target in multiple myeloma, researchers discovered that 6-substituted morpholine or piperazine (B1678402) imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position were potent inhibitors. nih.gov The lead compound, 26 , inhibited TAK1 with an IC50 of 55 nM, which was more potent than the known TAK1 inhibitor, takinib. nih.gov This compound and its analogs showed significant growth inhibition of multiple myeloma cell lines. nih.gov
DYRK Inhibitors: The imidazo[1,2-b]pyridazine scaffold has also been utilized to develop inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs). nih.govdundee.ac.ukcardiff.ac.uk Optimization of an initial imidazo[1,2-b]pyridazine fragment through SAR exploration led to the discovery of a potent and selective cellular inhibitor of DYRK1A. nih.govdundee.ac.ukcardiff.ac.uk X-ray crystallography of the lead compound bound to the kinase facilitated the rational design of analogs with improved selectivity against closely related CLK kinases. nih.govdundee.ac.uk
IRE1α Inhibitors: While not explicitly detailed in the provided search results, the general applicability of the imidazo[1,2-b]pyridazine scaffold to kinase inhibition suggests its potential for targeting other kinases like IRE1α, an endoplasmic reticulum stress sensor with kinase and RNase activities.
The following table summarizes the SAR findings for imidazo[1,2-b]pyridazine-based kinase inhibitors:
Interactive Data Table: SAR of Imidazo[1,2-b]pyridazine Kinase Inhibitors| Target Kinase | Key Structural Features | Resulting Activity |
|---|---|---|
| mTOR | Diaryl urea moiety | Potent inhibition (IC50 in the nanomolar range) and anti-proliferative effects. nih.gov |
| TAK1 | 6-substituted morpholine/piperazine and 3-aryl substituent | Nanomolar inhibition of TAK1 and growth inhibition of multiple myeloma cells. nih.gov |
The imidazo[1,2-b]pyridazine scaffold has shown promise in the development of antiviral agents. nih.gov For instance, certain derivatives of the related imidazo[1,2-a]pyrazine scaffold have demonstrated activity against human coronavirus 229E. mdpi.com In one study, a derivative with a pyridin-4-yl group at position 2 and a cyclohexyl group at position 3 of the imidazo[1,2-a]pyrazine core exhibited the most potent anti-coronaviral activity. mdpi.com While this is a related scaffold, it highlights the potential for imidazo-fused pyridazine systems in antiviral drug discovery. Another study on imidazo[1,2-a]pyridine (B132010) derivatives identified hydrophobicity as a critical factor for antiviral activity. nih.gov
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated as potential imaging agents for beta-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.govnih.gov The binding affinities of these compounds for synthetic Aβ aggregates ranged from 11.0 to over 1000 nM, depending on the substitution patterns at the 2- and 6-positions. nih.govnih.gov SAR studies revealed that a 2-(4'-dimethylaminophenyl) moiety was crucial for achieving high binding affinity. nih.gov The compound 2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine demonstrated a high binding affinity with a Ki value of 11.0 nM, suggesting its potential for development as a positron emission tomography (PET) radiotracer for imaging Aβ plaques. nih.govnih.gov
The imidazo[1,2-b]pyridazine core is a key structural feature of potent inhibitors of neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in various diseases. nih.gov Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC) is a well-characterized submicromolar inhibitor of nSMase2. nih.gov The imidazo[1,2-b]pyridazine-8-amine ring of PDDC serves as the core scaffold for its inhibitory activity. In an effort to develop new nSMase2 inhibitors, researchers have explored replacing this core with other bicyclic 5-6 fused ring systems, such as the pyrazolo[1,5-a]pyrimidin-3-amine scaffold found in larotrectinib. nih.gov This work underscores the importance of the imidazo[1,2-b]pyridazine moiety as a foundational element for nSMase2 inhibition.
Preclinical Pharmacological Evaluation and Molecular Mechanisms of Imidazo 1,2 B Pyridazin 8 Amine Derivatives
Enzyme Inhibition Profiles
The imidazo[1,2-b]pyridazine (B131497) scaffold has emerged as a privileged structure in medicinal chemistry, serving as a core template for the development of potent inhibitors targeting a variety of protein kinases implicated in cancer and other diseases. The versatility of this heterocyclic system allows for substitutions at multiple positions, enabling the fine-tuning of potency and selectivity against specific kinase targets.
Kinase Inhibition Spectrum
Derivatives of imidazo[1,2-b]pyridazine have demonstrated a broad spectrum of kinase inhibitory activity. By strategically modifying the substituents on the core ring, researchers have developed compounds that potently and selectively inhibit key enzymes involved in oncogenic signaling pathways.
BCL-ABL Kinase Inhibition
In the fight against Chronic Myeloid Leukemia (CML), the BCR-ABL fusion protein is a critical therapeutic target. However, the emergence of mutations, particularly the T315I "gatekeeper" mutation, confers resistance to many first- and second-generation inhibitors. In response, a novel series of imidazo[1,2-b]pyridazine derivatives were designed as pan-inhibitors of BCR-ABL. nih.gov
A key innovation in this series was the incorporation of a carbon-carbon triple bond linker, which successfully accommodates the bulkier isoleucine residue at position 315. nih.govacs.org Structure-guided design and extensive structure-activity relationship (SAR) studies led to the identification of AP24534. This compound demonstrated potent, low-nanomolar inhibition of both native (wild-type) BCR-ABL and the clinically challenging T315I mutant. nih.gov AP24534 also potently suppressed the proliferation of cells expressing both forms of the kinase. nih.gov
| Compound | Target Kinase | IC50 (nM) | Cellular IC50 (nM) |
| AP24534 | Native BCR-ABL | Low nM | - |
| BCR-ABL (T315I) | Low nM | - | |
| 12a | Native ABL | - | 130 nM |
| ABL (T315I) | - | 72 nM |
VEGFR2 Kinase Modulation
The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGFR2, is a cornerstone of tumor angiogenesis. estranky.sk Consequently, inhibiting VEGFR2 is a validated strategy in cancer therapy. Imidazo[1,2-b]pyridazine derivatives have been successfully developed as potent VEGFR2 kinase inhibitors. estranky.skestranky.sk
Through structure-activity relationship studies, researchers found that meta-substituted 6-phenoxy-imidazo[1,2-b]pyridazine derivatives showed strong affinity for VEGFR2. estranky.sk One such derivative, compound 6b , exhibited a powerful inhibitory effect on VEGFR2 with an IC50 value of 7.1 nM. estranky.sk Further optimization, involving the hybridization of two distinct imidazo[1,2-b]pyridazine series, led to the discovery of TAK-593 (compound 23a). This compound displayed exceptionally high potency against VEGFR2 kinase with an IC50 of 0.95 nM and strongly inhibited the proliferation of VEGF-stimulated human umbilical vein endothelial cells (HUVEC) with an IC50 of 0.30 nM. estranky.sk
| Compound | Target Kinase | IC50 (nM) |
| 6b | VEGFR2 | 7.1 |
| TAK-593 (23a) | VEGFR2 | 0.95 |
| Compound 4 | VEGFR2 | 6.9 |
mTOR Kinase Inhibition and Downstream Signaling Modulation (e.g., AKT, S6 phosphorylation)
The PI3K-Akt-mTOR signaling pathway is frequently overactive in human cancers, making it a prime target for drug development. drugbank.comnih.gov ATP-competitive mTOR inhibitors based on the imidazo[1,2-b]pyridazine scaffold have been synthesized and evaluated. A series of diaryl urea (B33335) derivatives of imidazo[1,2-b]pyridazine showed significant anti-proliferative activity against various human cancer cell lines. nih.gov
Specifically, compounds A17 and A18 demonstrated potent mTOR inhibition with IC50 values of 0.067 µM and 0.062 µM, respectively. nih.gov Further investigation revealed that these compounds induced G1-phase cell cycle arrest and effectively suppressed the phosphorylation of downstream mTOR targets, including AKT and the ribosomal protein S6, at the cellular level. nih.gov In a separate study, compound 42 , an imidazo[1,2-b]pyridazine derivative, was identified as an excellent dual PI3Kα/mTOR inhibitor, with an IC50 value of 3.12 nM against mTOR. drugbank.com
| Compound | Target Kinase | IC50 |
| A17 | mTOR | 0.067 µM |
| A18 | mTOR | 0.062 µM |
| Compound 42 | mTOR | 3.12 nM |
| PI3Kα | 0.06 nM |
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor signaling pathway and is a key therapeutic target for B-cell malignancies. nih.gov Research into covalent BTK inhibitors has led to the discovery of highly potent and selective imidazo[1,2-b]pyridazine derivatives. nih.gov
One such compound, TM471-1 (compound 22), was identified as an irreversible BTK inhibitor with a potent IC50 of 1.3 nM. nih.gov This compound exhibited remarkable selectivity when tested against a panel of 310 other kinases, highlighting the potential for a favorable safety profile by minimizing off-target effects. nih.gov The development of such selective and potent inhibitors underscores the utility of the imidazo[1,2-b]pyridazine scaffold for targeting BTK. nih.gov
| Compound | Target Kinase | Inhibition Type | IC50 (nM) |
| TM471-1 (Compound 22) | BTK | Irreversible | 1.3 |
Pim Kinase Inhibition
The Pim family of serine/threonine kinases are oncogenic proteins that play a role in cell cycle progression and the inhibition of apoptosis, making them attractive targets for cancer therapy, especially in hematopoietic malignancies. nih.govgoogle.com A family of imidazo[1,2-b]pyridazines has been identified as specific and potent inhibitors of Pim kinases, acting with low nanomolar potency. nih.gov
Structural analysis revealed that these compounds bind in an ATP-competitive but non-ATP-mimetic manner, interacting with the N-terminal lobe of the kinase rather than the typical hinge region, which contributes to their enhanced selectivity. nih.gov The representative compound, K00135 , effectively impaired the survival of cells dependent on Pim kinases. nih.gov In human leukemic cells, K00135 was shown to inhibit the phosphorylation of known downstream Pim kinase targets, such as BAD and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), confirming its mechanism of action. nih.govsemanticscholar.org
| Compound | Target Kinase | Effect |
| K00135 | PIM-1 | Low nanomolar inhibition |
| PIM-2 | Less potent inhibition than PIM-1 | |
| Downstream Targets (BAD, 4E-BP1) | Decreased phosphorylation |
Phosphodiesterase (PDE) Inhibition (e.g., PDE 10A)
Phosphodiesterase 10A (PDE10A) is an enzyme that regulates intracellular signaling by hydrolyzing cAMP and cGMP. researchgate.net Its high expression in the striatum makes it a novel target for central nervous system disorders like schizophrenia. nih.govresearchgate.net The imidazo[1,2-b]pyridazine scaffold has been explored for the development of PDE10A inhibitors. researchgate.net
While other heterocyclic cores like imidazo[4,5-b]pyridines have also yielded potent PDE10A inhibitors, the imidazo[1,2-b]pyridazine framework has shown promise. nih.govresearchgate.net For example, a specific imidazo[1,2-b]pyridazine derivative, compound 8 , was noted for its high selectivity towards PDE10A, with a selectivity of over 5000-fold against other targets, underscoring its potential for further analog development. researchgate.net
Neutral Sphingomyelinase 2 (nSMase2) Inhibition
Neutral sphingomyelinase 2 (nSMase2) is an enzyme that catalyzes the hydrolysis of sphingomyelin (B164518) to produce ceramide, a key signaling molecule. nih.govnih.gov Inhibition of nSMase2 has emerged as a therapeutic strategy for various diseases. nih.govnih.gov
An imidazo[1,2-b]pyridazine-8-amine derivative, Phenyl (R)-(1-(3-(3,4-dimethoxyphenyl)-2,6-dimethylimidazo[1,2-b]pyridazin-8-yl)-pyrrolidin-3-yl)carbamate (PDDC) , is a well-characterized, orally available, submicromolar inhibitor of nSMase2. nih.govnih.gov This compound has been widely used as a pharmacological tool to investigate the biological consequences of nSMase2 inhibition. nih.govnih.gov The development of PDDC highlights the utility of the imidazo[1,2-b]pyridazine-8-amine scaffold in targeting enzymes beyond the kinase family. nih.govnih.gov
ATP-Competitive Inhibition Mechanisms
Imidazo[1,2-b]pyridazine derivatives have been identified as potent ATP-competitive inhibitors of several protein kinases. nih.govresearchgate.net Structural analysis reveals that these compounds interact with the NH2-terminal lobe of the kinase, rather than the hinge region typically occupied by ATP. nih.govsemanticscholar.org This unique binding mode, while still competitive with ATP, is not ATP-mimetic, which contributes to their enhanced selectivity compared to conventional type I kinase inhibitors. nih.govsemanticscholar.org
Specifically, these derivatives have shown significant inhibitory activity against PIM kinases, which are crucial in hematopoietic malignancies. nih.govsemanticscholar.org The interaction of these compounds with the αC helix of the NH2-terminal lobe of PIM kinases underlies their inhibitory effect. nih.gov Additionally, imidazo[1,2-b]pyridazines have demonstrated inhibitory action against dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs), with some derivatives exhibiting IC50 values below 100 nM. researchgate.netnih.gov The design of these inhibitors often leverages their structural similarity to ATP to achieve potent and selective kinase inhibition. researchgate.net
Cellular Biological Responses
The cellular effects of Imidazo[1,2-b]pyridazin-8-amine derivatives are multifaceted, encompassing anti-proliferative activities, induction of cell cycle arrest, and modulation of key cellular signaling pathways.
Anti-Proliferative Activities in Cancer Cell Lines
Imidazo[1,2-b]pyridazine derivatives have demonstrated significant anti-proliferative effects across a range of cancer cell lines. For instance, the derivative K00135 impaired the survival and clonogenic growth of various human acute leukemia cells. nih.govsemanticscholar.org Another derivative, 27f, exhibited remarkable antiproliferative activity in the nanomolar range against diverse cancer cell lines. researchgate.netmedchemexpress.cn
In non-small cell lung cancer (NSCLC) cells, certain imidazo[1,2-a]pyridine (B132010) derivatives, when coupled with 2-amino-4H-pyran, induced cytotoxicity. nih.gov Similarly, novel imidazo[1,2-a]pyridine compounds have shown cytotoxic effects against breast cancer cell lines like HCC1937. nih.govresearchgate.net The half-maximal inhibitory concentration (IC50) values for these compounds typically range from the nanomolar to the low micromolar level. semanticscholar.orgnih.gov
Table 1: Anti-Proliferative Activity of Imidazo[1,2-b]pyridazine Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | Observed Effect | IC50 Value |
| K00135 | Human acute leukemia cells | Impaired survival and clonogenic growth | Not specified |
| 27f | Various tissue cancer cell lines | Potent antiproliferative activity | 6.0 nM (A549) |
| Imidazo[1,2-a]pyridine derivatives (IMPA) | Lung adenocarcinoma (A549) | Induced cytotoxicity | Not specified |
| IP-5 | Breast cancer (HCC1937) | Strong cytotoxic impact | 45 µM |
| IP-6 | Breast cancer (HCC1937) | Strong cytotoxic impact | 47.7 µM |
| Compound 6 | Melanoma and cervical cancer cells | Inhibited proliferation | 9.7 to 44.6 µM |
Cell Cycle Arrest Induction
A key mechanism contributing to the anti-proliferative effects of these compounds is the induction of cell cycle arrest. Treatment with imidazo[1,2-a]pyridine derivatives has been shown to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This is often accompanied by a decrease in the number of cells in the G0/G1 phase. nih.gov
For example, in melanoma and cervical cancer cells, compound 6 led to increased levels of the cell cycle inhibitors p53 and p21. nih.gov Similarly, in breast cancer cells, the IP-5 compound caused cell cycle arrest by increasing the levels of p53 and p21. nih.govresearchgate.net In gallbladder and pancreatic cancer cells, knockdown of HASPIN, a target of some imidazo[1,2-b]pyridazine derivatives, also resulted in cell cycle arrest at the G2 phase. epo.org
Effects on Protein Phosphorylation at the Cellular Level
Imidazo[1,2-b]pyridazine derivatives exert significant effects on protein phosphorylation within cancer cells. The compound K00135 has been shown to inhibit the phosphorylation of known downstream targets of PIM kinases, such as BAD and the eukaryotic translation initiation factor 4E–binding protein 1 (4E-BP1). nih.govsemanticscholar.org This inhibition of phosphorylation was observed in human MV4;11 leukemic cells. nih.govsemanticscholar.org
In melanoma and cervical cancer cells, another derivative, compound 6, reduced the levels of phosphorylated protein kinase B (p-AKT) and the phosphorylated mechanistic target of rapamycin (B549165) (p-mTOR). nih.gov Furthermore, in breast cancer cells treated with the IP-5 compound, lower levels of pAKT were observed compared to control cells. nih.govresearchgate.net These findings indicate that imidazo[1,2-b]pyridazine derivatives can modulate key signaling pathways by altering the phosphorylation state of crucial proteins.
Inhibition of Endoplasmic Reticulum Stress-Induced Oligomerization and Phosphorylation
While direct evidence for this compound derivatives inhibiting endoplasmic reticulum (ER) stress-induced oligomerization and phosphorylation is not explicitly detailed in the provided search results, the general mechanisms of ER stress inhibition are relevant. In ovarian cancer cells, the inhibition of IRE1α, a key regulator of ER stress, by the inhibitor STF-083010 led to a decrease in spliced XBP1 and an upregulation of CHOP and Bim proteins. nih.gov This suggests a mechanism where inhibiting key ER stress sensors can modulate downstream signaling, leading to apoptosis. nih.gov Prolonged ER stress can activate the pro-apoptotic protein Bim through the protein phosphatase 2A (PP2A) and CHOP pathways. nih.gov
Preclinical Efficacy in Disease Models (Non-Human)
The therapeutic potential of Imidazo[1,2-b]pyridazine derivatives has been evaluated in several non-human disease models. In a rat model of cerebral ischemia, an imidazo[1,2-a]pyrazine (B1224502) derivative delayed anoxic depolarization in the hippocampus and aided in the recovery of synaptic activity. nih.gov
In the context of cancer, a derivative of imidazo[1,2-b]pyridazine, 27f, which is a potent and selective Mps1 kinase inhibitor, was found to be orally bioavailable and active in vivo. researchgate.netmedchemexpress.cn Furthermore, imidazo[1,2-b]pyridazine derivatives have shown efficacy in mouse and rat models of collagen-induced arthritis, where they suppressed inflammation. nih.gov These compounds were optimized for potent IKKβ inhibitory activity and favorable pharmacokinetic profiles. nih.gov
Additionally, certain derivatives have shown promise in overcoming drug resistance in cancer. Compound 15m, a potent second-generation TRK inhibitor, demonstrated good antiproliferative activity against Ba/F3 cell lines with various TRK fusion proteins, including wild-type and mutant forms. nih.gov
Table 2: Preclinical Efficacy of Imidazo[1,2-b]pyridazine Derivatives in Non-Human Models
| Compound/Derivative | Disease Model | Animal Model | Observed Efficacy |
| Imidazo[1,2-a]pyrazine derivative | Cerebral ischemia | Rat | Delayed anoxic depolarization, aided synaptic activity recovery |
| 27f | Cancer | Not specified | Orally bioavailable and active in vivo |
| Imidazo[1,2-b]pyridazine derivatives | Collagen-induced arthritis | Mouse, Rat | Suppressed inflammation |
| 15m | Cancer (TRK-driven) | Not specified (in vitro in Ba/F3 cells) | Antiproliferative activity against wild-type and mutant TRK fusions |
Antitumor Effects in Xenograft Models
Imidazo[1,2-b]pyridazine derivatives have shown significant promise as anticancer agents, with several studies demonstrating their potent antiproliferative activity in various cancer cell lines and in vivo efficacy in xenograft models.
One notable derivative, 27f , an extremely potent and selective inhibitor of Monopolar spindle 1 (Mps1) kinase, has demonstrated remarkable antiproliferative activity against a range of cancer cell lines. researchgate.netnih.gov In a preclinical study, 27f, which has an imidazo[1,2-b]pyridazine core, was orally bioavailable and active in an A549 non-small cell lung cancer xenograft model in mice. researchgate.netnih.gov The change from an imidazo[1,2-a]pyrazine to an imidazo[1,2-b]pyridazine scaffold in a related compound (21a) maintained potent biochemical and cellular Mps1 activity while improving antiproliferative activity against the A549 cell line, with an IC50 value of 39 nM. nih.gov
Another series of imidazo[1,2-b]pyridazine diaryl urea derivatives were synthesized and evaluated for their anti-proliferative activities against six human cancer cell lines. nih.gov Compounds A17 and A18 from this series exhibited potent mTOR inhibitory activity with IC50 values of 0.067 μM and 0.062 μM, respectively. nih.gov Further investigation revealed that these compounds induced G1-phase cell cycle arrest and suppressed the phosphorylation of key signaling proteins AKT and S6 in cancer cells. nih.gov Notably, compound A17 demonstrated a significant anticancer effect in an established A549 xenograft model in nude mice. nih.govnih.gov
Additionally, new 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines bearing sulfonamides have been synthesized and evaluated for their anticancer activities against five human cancer cell lines. mdpi.com Among these, compounds 4e and 4f showed excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values in the range of 1 to 10 μM, comparable to the reference drugs 5-fluorouracil (B62378) and etoposide. mdpi.com
More recently, a series of novel imidazo[1,2-b]pyridazine derivatives were discovered as potent second-generation Tropomyosin receptor kinase (TRK) inhibitors. The representative compound 15m potently inhibited wild-type TRK and its resistant mutants with IC50 values in the nanomolar range and exhibited good antiproliferative activity against various Ba/F3 cell lines with TRK fusion proteins. beilstein-journals.org
Table 1: Antiproliferative Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | Target | Cancer Cell Line | In Vitro Activity (IC50) | In Vivo Model | Citation |
|---|---|---|---|---|---|
| 27f | Mps1 Kinase | A549 | 6.0 nM | A549 Xenograft | researchgate.netnih.gov |
| 21a | Mps1 Kinase | A549 | 39 nM | - | nih.gov |
| A17 | mTOR | A549, H460 | 0.067 µM (mTOR) | A549 Xenograft | nih.govnih.gov |
| A18 | mTOR | A549, H460 | 0.062 µM (mTOR) | - | nih.gov |
| 4e, 4f | Not specified | MCF-7, SK-MEL-28 | 1-10 µM | - | mdpi.com |
| 15m | TRK | Ba/F3-TRKAWT | 0.08 nM (TRKWT) | - | beilstein-journals.org |
Antirhinoviral and Antienteroviral Activity via Plaque Reduction and Cytopathic Effect Assays
A novel class of picornavirus inhibitors featuring the imidazo[1,2-b]pyridazine nucleus has been identified and evaluated for its antiviral properties. rsc.org The antiviral activity of these compounds was assessed using both plaque reduction assays and cytopathic effect (CPE) assays. rsc.org
The preliminary structure-activity relationship (SAR) studies indicated that the nature of the linker between the phenyl group and the imidazo[1,2-b]pyridazine core significantly influences the antiviral activity. rsc.org It was observed that oximes were slightly more potent than vinyl carboxamides at this position. rsc.org The oxime derivatives were found to be the most potent analogues against human rhinovirus 14 (HRV-14). rsc.org
Among the synthesized compounds, analogue 7b demonstrated potent and broad-spectrum antirhinoviral and antienteroviral activity. rsc.org This was confirmed when it was tested against a panel of seven additional rhinoviruses and enteroviruses. rsc.org The stereochemistry of the oxime linker was also found to be a critical determinant for activity, with the E geometry being essential for potency, while the corresponding Z isomer led to a significant decrease in activity. rsc.org
Antiparasitic Activity (e.g., against Plasmodium falciparum, Toxoplasma gondii, Giardia)
Derivatives of imidazo[1,2-b]pyridazine have demonstrated significant potential as antiparasitic agents, with activity reported against a range of protozoan parasites.
Plasmodium falciparum
A series of 3,6-diarylated imidazopyridazines have been investigated for their antiplasmodial activity. nih.gov While these compounds showed good in vitro and in vivo antimalarial efficacy, some of the initial lead compounds suffered from poor solubility and potential cardiotoxicity due to hERG inhibition. nih.gov Subsequent structural modifications led to the identification of new analogues with potent antiplasmodial activity against both the drug-sensitive NF54 strain (IC50 = 0.031 μM) and the multi-drug resistant K1 strain (IC50 = 0.0246 μM) of P. falciparum. nih.gov Importantly, some of the newly synthesized analogues exhibited significantly improved hERG inhibition profiles (IC50 = 7.83–32.3 μM) and moderate to high solubility (60–200 μM) while retaining sub-micromolar antiplasmodial potency. nih.gov
Toxoplasma gondii
Imidazo[1,2-b]pyridazine derivatives have been specifically designed to inhibit the calcium-dependent protein kinase 1 of Toxoplasma gondii (TgCDPK1), a crucial enzyme for the parasite's lifecycle. These compounds have been shown to be effective against the in vitro growth of tachyzoites, the rapidly replicating stage of the parasite, at submicromolar concentrations.
To facilitate in vivo studies, these imidazo[1,2-b]pyridazines were converted into their hydrochloride salts (SP230, SP231, and SP232), which retained their inhibitory activity against both TgCDPK1 and T. gondii tachyzoites. In a murine model of acute toxoplasmosis, treatment with these salts led to a significant reduction in the parasite burden (over 90% under certain conditions) in the spleen and lungs of infected mice. One of these compounds, SP230 , was also shown to be effective against congenital toxoplasmosis in a mouse model, reducing the parasite burden in 97% of fetuses.
Giardia lamblia
A novel scaffold, 3-nitroimidazo[1,2-b]pyridazine (B98374), has been developed and shown to possess potent antiparasitic activity, particularly against Giardia lamblia. By combining structural elements of phosphodiesterase inhibitors with a nitroimidazole moiety, researchers aimed to create compounds with a dual mode of action. The resulting derivatives were evaluated in vitro against a panel of protozoal parasites.
Interestingly, these compounds exhibited selective, sub-nanomolar activity against G. lamblia. Further studies with analogues containing and lacking the nitro group revealed that the presence of the nitro group was the key determinant for the high anti-giardial potency, rather than the inhibition of phosphodiesterase. These findings, coupled with favorable drug-like properties such as low molecular weight and cLogP values, position the 3-nitroimidazo[1,2-b]pyridazine series as promising candidates for the development of new anti-giardiasis drugs.
Table 2: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound/Series | Parasite | Target/Assay | Key Findings | Citation |
|---|---|---|---|---|
| 3,6-Diarylated Imidazopyridazines | Plasmodium falciparum | In vitro antiplasmodial assay | IC50 = 0.031 μM (NF54), 0.0246 μM (K1) | nih.gov |
| SP230, SP231, SP232 | Toxoplasma gondii | TgCDPK1 inhibition, in vivo murine model | >90% reduction in parasite burden in vivo | |
| 3-Nitroimidazo[1,2-b]pyridazines | Giardia lamblia | In vitro anti-giardial assay | Selective sub-nanomolar activity |
Antifungal Activity against Phytopathogenic Fungi
A series of 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their antifungal activity against a panel of nine phytopathogenic fungi. nih.gov The antifungal efficacy was determined using the mycelium growth rate method. nih.gov
The results of the in vitro bioassays indicated that the majority of the synthesized compounds exhibited excellent and broad-spectrum antifungal activities. nih.gov Notably, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent—by a factor of 1.9 to 25.5—than the commercially available fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot (Curvularia lunata), Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. nih.gov
Structure-activity relationship analysis revealed that the antifungal potency was significantly influenced by the nature of the substituents on both the benzene (B151609) ring and the pyridazine (B1198779) ring of the scaffold. nih.gov
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the development of novel antimycobacterial agents. Imidazo[1,2-b]pyridazine derivatives have been investigated for this purpose, with promising results.
In one study, novel imidazo[1,2-b]pyridazine derivatives incorporating piperazine (B1678402) and morpholine (B109124) moieties were synthesized and screened for their in vitro antimycobacterial activity against M. tuberculosis H37Rv strains using the Microplate Alamar Blue Assay (MABA). The results showed that compounds 8h and 8j exhibited potent anti-TB activity, with a Minimum Inhibitory Concentration (MIC) of 1.6 µg/mL. The structure-activity relationship studies suggested that amide derivatives generally displayed better antitubercular activity than the corresponding sulphonamide derivatives, which was attributed to their enhanced ability to form hydrogen bonds.
In another study, a series of phenoxy-substituted imidazo[1,2-b]pyridazine amide derivatives were synthesized. Their antimycobacterial activity was also evaluated against M. tuberculosis H37Rv using the MABA method. Compounds 9 and 12 from this series demonstrated moderate antitubercular activity at a concentration of 25 µg/mL.
Table 3: Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives
| Compound | M. tuberculosis Strain | Assay | Activity (MIC) | Citation |
|---|---|---|---|---|
| 8h | H37Rv | MABA | 1.6 µg/mL | |
| 8j | H37Rv | MABA | 1.6 µg/mL | |
| 9 | H37Rv | MABA | 25 µg/mL | |
| 12 | H37Rv | MABA | 25 µg/mL |
In Vitro Binding to Beta-Amyloid Plaques
A series of imidazo[1,2-b]pyridazine derivatives have been synthesized and evaluated for their potential as imaging agents for the detection of β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. The in vitro binding affinity of these compounds for Aβ plaques was assessed through competitive binding assays using synthetic Aβ1-40 aggregates.
The binding affinities, expressed as inhibition constants (Ki), were found to vary significantly depending on the substitution patterns at the 2- and 6-positions of the imidazo[1,2-b]pyridazine scaffold, with values ranging from 11.0 nM to over 1000 nM. Structure-activity relationship (SAR) studies indicated that a 2-(4'-dimethylaminophenyl) moiety appears to be a crucial structural feature for achieving high binding affinity.
Among the synthesized compounds, 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine (4) demonstrated a particularly high binding affinity, with a Ki value of 11.0 nM. This compound, along with other analogues exhibiting Ki values in the 10 to 50 nM range, shows promise for the development of novel positron emission tomography (PET) radiotracers for imaging Aβ plaques in the brain.
Table 4: In Vitro Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives to Aβ Plaques
| Compound | Substituents | Ki (nM) | Citation |
|---|---|---|---|
| 4 | 2-(4'-Dimethylaminophenyl), 6-(methylthio) | 11.0 | |
| Analogue Series | 2-(4'-Dimethylaminophenyl) with various 6-substituents | 10 - 50 |
Antitubercular Activity
In the quest for new and effective treatments for tuberculosis, a series of novel benzohydrazide (B10538) derivatives incorporating the imidazo[1,2-b]pyridazine scaffold have been designed, synthesized, and evaluated for their antitubercular activity.
The in vitro activity of these compounds was screened against the Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). The results demonstrated that the synthesized compounds exhibited a range of antitubercular activity, with Minimum Inhibitory Concentrations (MICs) between 1.6 and 6.25 µg/mL.
Several compounds, namely 6c, 6d, 6f, 6g, 6i, 6j, and 6k , were identified as being particularly potent, with an MIC of 1.6 µg/mL. Other compounds, including 6b, 6e, 6h, and 6l , showed activity equivalent to the standard drugs pyrazinamide (B1679903) and ciprofloxacin, with an MIC of 3.125 µg/mL. Compound 6a was found to have an MIC of 6.25 µg/mL, which is comparable to that of streptomycin. The introduction of the imidazo[1,2-b]pyridazine moiety was suggested to contribute to the selectivity and potency of these molecules.
Table 5: Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives
| Compound | M. tuberculosis Strain | Assay | Activity (MIC) | Citation |
|---|---|---|---|---|
| 6c, 6d, 6f, 6g, 6i, 6j, 6k | H37Rv | MABA | 1.6 µg/mL | |
| 6b, 6e, 6h, 6l | H37Rv | MABA | 3.125 µg/mL | |
| 6a | H37Rv | MABA | 6.25 µg/mL |
Evaluation against Multiple Myeloma Cell Lines
Recent research has identified the transforming growth factor-β activated kinase (TAK1) as a promising therapeutic target for multiple myeloma (MM), a type of blood cancer characterized by the dysregulation and proliferation of plasma cells. nih.gov Studies have shown that TAK1 is constitutively upregulated and overexpressed in MM. nih.govnih.gov In this context, a series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines has been discovered to inhibit TAK1 at nanomolar concentrations. nih.govnih.gov
The lead compound from this series, designated as compound 26 , demonstrated potent inhibition of TAK1's enzymatic activity with a half-maximal inhibitory concentration (IC₅₀) of 55 nM. nih.govnih.gov This was more potent than the known TAK1 inhibitor, takinib, which showed an IC₅₀ of 187 nM under similar conditions. nih.govnih.gov Furthermore, compound 26 and its analogs effectively inhibited the growth of the multiple myeloma cell lines MPC-11 and H929, with half-maximal growth inhibition (GI₅₀) values as low as 30 nM. nih.govnih.gov These findings highlight the potential of imidazo[1,2-b]pyridazine derivatives as a basis for developing new anti-MM therapeutics. nih.gov
Table 1: Activity of Imidazo[1,2-b]pyridazine Derivatives against TAK1 and Multiple Myeloma Cell Lines
| Compound | TAK1 IC₅₀ (nM) | H929 GI₅₀ (nM) | MPC-11 GI₅₀ (nM) |
|---|---|---|---|
| Compound 26 | 55 | 30 | 30 |
| Takinib | 187 | Not Reported | Not Reported |
Activity Against Eumycetoma Causative Agents
Eumycetoma is a chronic, invasive fungal infection endemic to tropical and subtropical regions, recognized by the World Health Organization as a neglected tropical disease. google.comacs.org The primary causative agent is the fungus Madurella mycetomatis. google.comacs.org Current treatments, often involving antifungal agents like itraconazole (B105839) combined with surgery, have limited success. google.comacs.org
In the search for more effective therapeutics, a large series of 47 diversely pharmacomodulated imidazo[1,2-b]pyridazine derivatives were designed and synthesized. google.com From this collection, 17 compounds displayed promising in vitro activity against Madurella mycetomatis, with half-maximal inhibitory concentrations (IC₅₀) at or below 5 μM. google.comacs.org
Notably, a derivative identified as compound 14d showed excellent activity with an IC₅₀ of 0.9 μM, which is comparable to the standard treatment, itraconazole (IC₅₀ = 1.1 μM). acs.org Crucially, this compound also demonstrated a significantly better selectivity index (16) compared to itraconazole (0.9), suggesting a more favorable profile. acs.org These results position the imidazo[1,2-b]pyridazine scaffold as a promising foundation for developing safer and more effective treatments for eumycetoma. acs.org
Table 2: In Vitro Activity against Madurella mycetomatis
| Compound | IC₅₀ (µM) | Selectivity Index |
|---|---|---|
| Compound 14d | 0.9 | 16 |
| Itraconazole | 1.1 | 0.9 |
Ligand Binding Studies
The imidazo[1,2-b]pyridazine scaffold has been investigated for its binding affinity to various receptors in the central nervous system and other biological targets.
Computational Chemistry and in Silico Analysis of Imidazo 1,2 B Pyridazin 8 Amine and Its Derivatives
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode of small molecule inhibitors to the active sites of proteins.
The imidazo[1,2-b]pyridazine (B131497) nucleus is a versatile scaffold for designing inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. google.com Docking studies have been instrumental in understanding how derivatives of this scaffold bind to a range of kinases.
For instance, derivatives have been designed as inhibitors of Transforming Growth Factor-β Activated Kinase 1 (TAK1), a protein overexpressed in multiple myeloma. nih.govrsc.org Computational models predict that the imidazo[1,2-b]pyridazine core typically binds to the hinge region of kinases, while substitutions at positions 2, 3, 6, 7, and 8 are critical for determining potency and selectivity. nih.gov In the case of TAK1 inhibitors, docking simulations showed how fusing a morpholine (B109124) or piperazine (B1678402) group at the C6 position and an indazole scaffold at the C3 position could effectively occupy the kinase binding pocket. nih.gov
Similarly, structure-based design has led to imidazo[1,2-b]pyridazine derivatives that dually inhibit c-Met and VEGFR2 kinases. nih.gov Docking was used to guide the optimization of these compounds, leading to potent molecules. nih.gov Further studies have identified derivatives as powerful inhibitors of Tropomyosin receptor kinases (TRKs), with the lead compound showing inhibitory concentrations in the nanomolar range against both wild-type and mutant forms of the enzyme. nih.gov The versatility of the scaffold is also highlighted in its use for developing inhibitors for enzymes like Bruton's tyrosine kinase (BTK) and the mammalian target of rapamycin (B549165) (mTOR). dergipark.org.tr
| Target Protein | Derivative Type | Predicted Binding Orientation | Reference |
| TAK1 Kinase | 6-morpholino-3-indazolyl-imidazo[1,2-b]pyridazine | Imidazo[1,2-b]pyridazine core in hinge region; morpholine and indazole moieties in binding pocket. | nih.gov |
| c-Met/VEGFR2 Kinases | Imidazo[1,2-b]pyridazine with pyrazolone (B3327878)/pyridone | Core scaffold interacts with kinase domains, with substitutions enforcing a rigid conformation. | nih.gov |
| TRK Kinases | Novel imidazo[1,2-b]pyridazine derivatives | Binds to wild-type and mutant TRK active sites, overcoming resistance mutations. | nih.gov |
The analysis of ligand-protein interactions reveals the specific molecular forces that stabilize the complex. For the imidazo[1,2-b]pyridazine-based TAK1 inhibitors, docking studies using induced-fit protocols indicated potential hydrophobic interactions with residues such as Lys-63, Gly-45, and Cys-174. nih.gov The introduction of polar groups like amides or metabolically stable sulfonyl and sulfonamide groups can enhance binding affinity through additional hydrogen-bonding interactions with the target protein. nih.gov
In the development of inhibitors for microtubule affinity regulating kinase (MARK4), docking studies on related imidazo[1,2-a]pyridine (B132010) derivatives were crucial. nih.gov These studies, along with fluorescence quenching experiments, helped to understand the binding mechanism and identify key interactions driving the inhibitory activity. nih.gov For other kinase inhibitors, such as those targeting c-Met and VEGFR2, the formation of intramolecular hydrogen bonds was a key design element that rigidified the molecule's conformation, leading to more potent inhibition. nih.gov The stability of docked ligands is often dependent on interactions with both hydrophobic and hydrophilic amino acid residues within the binding pocket. najah.edu
| Target Protein | Derivative | Key Interacting Residues | Type of Interaction | Reference |
| TAK1 Kinase | Compound 3 (6-morpholino derivative) | Lys-63, Gly-45, Cys-174 | Hydrophobic interactions | nih.gov |
| c-Met/VEGFR2 | Pyridone derivatives | Not specified | Intramolecular hydrogen bonds | nih.gov |
| COX-2 | Imidazolidinone derivatives | Not specified | Hydrophobic and hydrophilic interactions | najah.edu |
Molecular Dynamics Simulations and Binding Free Energy Calculations
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view than static docking poses. These simulations can confirm the stability of binding modes and ligand-protein interactions. najah.edu Following MD simulations, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the ligand. nih.govsemanticscholar.org
For example, MD simulations performed on imidazolidinone derivatives targeting the COX-2 enzyme confirmed the stability of the ligand-protein complex, with low root-mean-square fluctuation (RMSF) values for residues in the binding pocket indicating stable interactions. najah.edu Subsequent MM/GBSA calculations showed that the designed compounds had favorable binding free energies. najah.edu Similarly, in studies of pyrido fused imidazo[4,5-c]quinoline derivatives targeting PI3K, MD simulations and MM-PBSA calculations were used to investigate the dynamic stability and calculate the binding free energy, helping to identify the most promising candidates. nih.gov These computational techniques are essential for ranking compounds and improving the accuracy of binding affinity predictions beyond simple docking scores. semanticscholar.org
Quantum Chemical Studies
Quantum chemical studies investigate the electronic structure and properties of molecules, providing fundamental insights into their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust computational method used to predict the electronic structure and properties of molecules. scirp.org For heterocyclic systems like imidazo[1,2-a]pyridine N-acylhydrazones, DFT calculations at the B3LYP/6-31+G(d,p) level of theory have been used to analyze their stability and reactivity. scirp.org Such calculations help in understanding the distribution of electron density and identifying sites prone to nucleophilic or electrophilic attack through the analysis of the molecular electrostatic potential (MEP) map. scirp.org DFT has also been employed to study pyridazine (B1198779) and its interactions with various atoms, calculating properties like total energy, electronic states, and binding energy. researchgate.net For BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, Time-Dependent DFT (TD-DFT) calculations were used to characterize the electronic transitions responsible for their photophysical properties. uninsubria.itnih.gov
The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter derived from quantum chemical calculations. This HOMO-LUMO energy gap (ΔE) provides information about the chemical reactivity and kinetic stability of a molecule. scirp.org A small energy gap suggests that a molecule is more reactive because it requires less energy to be excited. nih.gov
In studies of imidazo[1,2-a]pyridine derivatives, the HOMO and LUMO energies provide insights into their stability and reactivity. scirp.org For a series of BF2-functionalized imidazo[1,5-a]pyridine (B1214698) derivatives, the HOMO-LUMO energy gap was found to correlate linearly with the electronic properties of substituents on the phenolic ring, as quantified by Hammett constants. uninsubria.itnih.gov This analysis demonstrated the ability to tune the electronic and photophysical properties of the scaffold through chemical modification. DFT calculations are commonly used to compute the HOMO-LUMO gap, which helps in predicting the charge transfer characteristics within a molecule. nih.gov
| Compound Class | Computational Method | Key Findings | Reference |
| Imidazo[1,2-a]pyridine N-acylhydrazones | DFT (B3LYP/6-31+G(d,p)) | Analysis of stability, reactivity, MEP, and dual descriptors. | scirp.org |
| BF2-functionalized Imidazo[1,5-a]pyridines | TD-DFT | Characterized electronic transitions and correlated HOMO-LUMO gap with substituent effects. | uninsubria.itnih.gov |
| Pyridazine | DFT (P3LYP) | Calculated total energy, electronic states (HOMO/LUMO), and energy gap. | researchgate.net |
Investigation of Chemical Reactivity Parameters
Density Functional Theory (DFT) calculations are a powerful tool for investigating the chemical reactivity of molecules like imidazo[1,2-b]pyridazine and its derivatives. These studies often focus on parameters derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov
Other global chemical reactivity parameters, such as electrophilicity, chemical hardness, and electronic chemical potential, are also calculated to provide a comprehensive understanding of the molecule's behavior in chemical reactions. nih.gov These parameters help in appraising the stability and reactivity of the molecules. nih.gov For instance, a study on imidazo[1,2-a]pyridine derivatives, a related scaffold, utilized DFT at the B3LYP/6-311G++(d,p) level of theory to investigate these reactivity parameters. nih.gov
In Silico Drug Design and Optimization Strategies
In silico drug design is a cornerstone in the development of novel drugs based on the imidazo[1,2-b]pyridazine scaffold. dundee.ac.uk This approach involves using computational methods to identify and optimize lead compounds. A key strategy is molecular docking, which predicts the binding mode and affinity of a ligand to a protein target. nih.govnih.gov
For example, in the development of TAK1 kinase inhibitors, molecular docking studies revealed that the oxygen in the cis-dimethylmorpholine moiety of a derivative interacts with the conserved lysine (B10760008) residue Lys-63 in the ATP-binding site of TAK1, which is crucial for kinase activity. nih.gov These studies also highlighted favorable hydrophobic interactions with surrounding residues. nih.gov
Structure-activity relationship (SAR) exploration, guided by in silico models, is another vital optimization strategy. dundee.ac.uknih.gov By systematically modifying substituents at different positions of the imidazo[1,2-b]pyridazine core, researchers can enhance potency and selectivity. It has been shown that substitutions at positions 2, 3, 6, 7, and 8 of the imidazo[1,2-b]pyridazine moiety are critical in determining kinase selectivity and potency. nih.gov For instance, the introduction of a morpholine at the C6 position has been shown to improve TAK1 kinase inhibition. nih.gov
The following table provides an overview of in silico designed imidazo[1,2-b]pyridazine derivatives and their targeted kinases.
| Derivative Scaffold | Target Kinase(s) | Key Findings from In Silico Analysis |
| 3,6-Disubstituted imidazo[1,2-b]pyridazines | DYRKs, CLKs, PfCLK1 | Identified derivatives with potent and selective inhibition. nih.gov |
| Imidazo[1,2-b]pyridazines | PIM kinases | Identified as specific inhibitors with low nanomolar potency. semanticscholar.org |
| Imidazo[1,2-b]pyridazine with morpholine at C6 | TAK1 | Morpholine enhances water solubility, metabolic stability, and receptor binding affinity. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | c-Met, VEGFR2 | Designed inhibitors capable of suppressing both kinases. nih.gov |
Pharmacokinetic Predictions (e.g., Absorption Characteristics)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, including those based on the imidazo[1,2-b]pyridazine scaffold. nih.gov These predictions are crucial for identifying compounds with favorable drug-like properties early in the discovery process. nih.gov
Parameters such as lipophilicity (log P), aqueous solubility, and permeability are key determinants of oral absorption. For example, in the development of imidazo[1,2-b]pyridazine derivatives as amyloid-beta (Aβ) plaque imaging agents, it was reasoned that substituting an aryl CH with an imino group could reduce lipophilicity and, consequently, non-specific binding. nih.gov
X-ray Crystallography of Imidazo[1,2-B]pyridazin-8-amine in Complex with Target Proteins
X-ray crystallography is an indispensable technique for elucidating the three-dimensional structure of imidazo[1,2-b]pyridazine derivatives in complex with their target proteins. This provides a detailed understanding of the binding interactions at the atomic level, which is invaluable for rational drug design and optimization. dundee.ac.uktandfonline.com
For example, the co-crystal structure of an imidazo[1,2-b]pyridazine inhibitor with PIM1 kinase revealed that the inhibitor surprisingly interacts with the NH2-terminal lobe helix αC rather than the kinase hinge region, which is a common binding site for many kinase inhibitors. semanticscholar.org This unique binding mode explains the enhanced selectivity of this class of compounds. semanticscholar.org
In another study, the co-crystal structure of an imidazo[1,2-b]pyridazine derivative with DYRK1A showed the compound bound in the ATP binding site, forming a hydrogen bond with the kinase hinge region at Leu241. dundee.ac.uk This structural information facilitated the rational design of new derivatives with improved kinase selectivity. dundee.ac.uk
The following table summarizes key crystallographic data for imidazo[1,2-b]pyridazine derivatives in complex with their target proteins.
| Derivative | Target Protein | PDB Code | Key Interactions |
| Imidazo[1,2-b]pyridazine inhibitor | PIM1 Kinase | Not specified | Interacts with the NH2-terminal lobe helix αC. semanticscholar.org |
| Compound 17 (Imidazo[1,2-b]pyridazine derivative) | DYRK1A | 6S11 | Hydrogen bond with the kinase hinge region at Leu241. dundee.ac.uk |
| Compound 12 (Imidazopyrimidine derivative) | Haspin | Not specified | Indazole moiety forms hydrogen bonds with the hinge region; imidazopyridazine group interacts with catalytic lysine Lys511. tandfonline.com |
Advanced Research Applications and Future Perspectives of Imidazo 1,2 B Pyridazin 8 Amine Scaffold
Development of Imidazo[1,2-b]pyridazine-Based Radiotracers for Molecular Imaging
The unique structural features of the imidazo[1,2-b]pyridazine (B131497) scaffold make it an attractive candidate for the development of radiotracers for positron emission tomography (PET) imaging. nih.gov PET is a powerful non-invasive imaging technique that allows for the visualization and quantification of physiological processes at the molecular level. The development of novel PET probes is crucial for advancing our understanding of disease mechanisms and for the early diagnosis and monitoring of therapeutic responses.
Researchers have successfully synthesized carbon-11 (B1219553) labeled imidazo[1,2-a]pyridine (B132010) derivatives as potential PET probes for imaging the PI3K/mTOR pathway, which is often dysregulated in cancer. nih.gov This suggests the feasibility of developing similar radiotracers based on the imidazo[1,2-b]pyridazine core to target other key biological markers in various diseases. The ability to attach a radiolabel to the imidazo[1,2-b]pyridazine scaffold opens up avenues for creating specific probes for a range of biological targets, contributing to the advancement of molecular imaging. nih.gov
Exploration in Material Science Applications
Beyond its applications in medicine, the imidazo[1,2-b]pyridazine scaffold is also being explored for its potential in material science. rsc.org Its inherent electronic properties and thermal stability make it a promising building block for novel organic materials. acs.org
A notable application is in the development of host materials for high-performance red-phosphorescent organic light-emitting devices (OLEDs). acs.org The imidazo[1,2-b]pyridazine moiety, when incorporated into bipolar host materials, has demonstrated excellent electron-transporting ability and thermal stability. acs.org By strategically modifying the substitution sites on the imidazo[1,2-b]pyridazine core, researchers have been able to fine-tune the electroluminescence performance of these materials. acs.org For instance, derivatives with substitutions at the 6- and 6,8-positions have shown the most promising results in OLEDs. acs.org The structural characteristics of the imidazo[1,2-b]pyridazine moiety make it a versatile component for creating new materials with tailored optical and electronic properties. rsc.org
Strategies for Enhancing Pharmacokinetic Profiles
A critical aspect of drug development is optimizing the pharmacokinetic profile of a lead compound to ensure it reaches its target in the body in sufficient concentrations and for an adequate duration. For imidazo[1,2-b]pyridazine derivatives, several strategies are being employed to enhance their pharmacokinetic properties. nih.gov
One approach involves adjusting the polarity of the molecule to improve its permeability across biological membranes. nih.gov By introducing or modifying substituents on the imidazo[1,2-b]pyridazine core, medicinal chemists can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
Another strategy focuses on property-based optimization. For example, in the development of Monopolar spindle 1 (Mps1) kinase inhibitors, a scaffold change from imidazo[1,2-a]pyrazine (B1224502) to imidazo[1,2-b]pyridazine, coupled with optimization at the 6-position, led to a derivative with significantly improved oral bioavailability. ebi.ac.uk This highlights the importance of scaffold hopping and targeted modifications in overcoming pharmacokinetic challenges. These efforts have resulted in compounds with better in vivo efficacy and a higher potential for clinical development. nih.gov
Rational Design of Next-Generation Imidazo[1,2-b]pyridazin-8-amine Derivatives with Improved Selectivity and Potency
The rational design of new this compound derivatives is a key focus of current research, aiming to develop compounds with enhanced potency and selectivity for their biological targets. nih.gov This approach relies on a deep understanding of the structure-activity relationships (SAR) of this scaffold.
One successful strategy involves introducing additional substituents to increase the compound's affinity for its target, often guided by computer-aided molecular modeling. nih.gov For instance, in the development of IKKβ inhibitors, this approach led to compounds with improved inhibitory activity. nih.gov
Furthermore, the imidazo[1,2-b]pyridazine scaffold has been successfully utilized to develop highly potent and selective inhibitors for a range of kinases. A notable example is the discovery of an irreversible Bruton's tyrosine kinase (BTK) inhibitor, compound 22, which exhibited an IC50 of 1.3 nM and excellent selectivity. acs.org Similarly, a derivative of imidazo[1,2-b]pyridazine, compound 27f, was identified as an extremely potent and selective Mps1 inhibitor with an IC50 of 0.70 nM in cellular assays. ebi.ac.uk These examples underscore the power of rational design in harnessing the potential of the imidazo[1,2-b]pyridazine core to create next-generation therapeutics.
| Compound | Target | IC50 | Reference |
| Compound 22 | BTK | 1.3 nM | acs.org |
| Compound 27f | Mps1 | 0.70 nM | ebi.ac.uk |
| Compound 24 | CDK12/CDK13 | 15.5 nM/12.2 nM | nih.gov |
| Compound 15m | TRK | 0.08 nM (WT) | nih.gov |
Opportunities for Novel Therapeutic Agent Development and Underexplored Biological Targets
The versatility of the imidazo[1,2-b]pyridazine scaffold presents significant opportunities for the development of novel therapeutic agents against a wide range of diseases. While much of the focus has been on its application as a kinase inhibitor in oncology, its potential extends to other therapeutic areas and biological targets. nih.gov
The scaffold has been investigated for its potential in treating inflammatory diseases by inhibiting TNF-α production. wipo.int There is also interest in its application for parasitic diseases, such as toxoplasmosis, by targeting parasite-specific enzymes. dergipark.org.tr Furthermore, the structural similarities to purines suggest that imidazo[1,2-b]pyridazine derivatives could be explored as inhibitors for other enzyme families. researchgate.net
The development of covalent inhibitors, where the compound forms a permanent bond with its target, is another promising avenue. The success of covalent inhibitors in cancer therapy suggests that designing imidazo[1,2-b]pyridazine-based covalent modifiers for various targets could lead to highly effective and durable therapeutic effects. nih.govrsc.org The continued exploration of this privileged scaffold is likely to uncover new biological activities and lead to the development of innovative medicines for a variety of unmet medical needs.
Q & A
Q. What are the standard synthetic routes for Imidazo[1,2-B]pyridazin-8-amine derivatives?
The primary methods include:
- Groebke-Blackburn-Bienaymé (GBB) reaction : Utilizes diaminopyridazines, aldehydes, and isocyanides under mild conditions to generate adenine-mimetic scaffolds .
- Condensation reactions : Pyridazine derivatives react with haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate to form the fused heterocycle .
- Transition-metal catalysis : Copper or palladium catalysts enable cross-coupling reactions for functionalization (e.g., Suzuki-Miyaura coupling) .
Table 1: Representative Synthetic Methods
| Method | Key Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| GBB Reaction | Diaminopyridazine, aldehyde, isocyanide | 60-85% | |
| Copper Catalysis | Haloacetaldehyde, pyridazine, Cu(acac)₂ | 45-70% | |
| Suzuki-Miyaura Coupling | Aryl boronic acids, Pd(PPh₃)₄, base | 50-90% |
Q. How is this compound characterized structurally?
Key techniques include:
- X-ray crystallography : Resolves binding modes with targets (e.g., GSK-3β in PDB 8DJE) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity in substitution reactions .
- Mass spectrometry : High-resolution MS validates molecular formulas (e.g., C17H15ClN6 in ) .
Q. What are common pharmacological targets for this compound derivatives?
- Haspin kinase inhibition : Tricyclic derivatives show therapeutic potential in oncology .
- GSK-3β modulation : Carboxamide derivatives exhibit binding in Alzheimer’s disease models .
- JAK/STAT pathway : Derivatives like Gandotinib (LY2784544) target kinase activity .
Advanced Research Questions
Q. How can low yields in transition-metal-catalyzed couplings be addressed?
Strategies involve:
- Ligand optimization : Hexafluoroacetylacetonate ligands improve copper-catalyzed reaction efficiency .
- Solvent/base screening : Polar aprotic solvents (DMF, DMSO) with K₂CO₃ enhance Pd-catalyzed Suzuki couplings .
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation .
Q. What methodologies resolve contradictions in biological activity data across studies?
- Structure-activity relationship (SAR) studies : Systematic substitution at C-3/C-6 positions (e.g., 6-chloro vs. 8-carboxamide groups) clarifies target specificity .
- Kinase profiling panels : Compare inhibition profiles (e.g., Haspin vs. GSK-3β) to rule off-target effects .
- Molecular dynamics simulations : Predict binding stability when crystallographic data is conflicting .
Q. How can regioselectivity challenges in solid-phase synthesis be mitigated?
- Protecting group strategies : Temporary protection of the amino group prevents unwanted halogenation at the 3-position .
- Linker optimization : Wang resin enables efficient cleavage of imidazo[1,2-a]pyridine derivatives post-synthesis .
- Automated parallel synthesis : Generates libraries to empirically determine optimal substitution patterns .
Q. What are the limitations of current synthetic routes, and how can they be overcome?
- Limitation : Poor solubility of halogenated intermediates (e.g., 8-bromo-6-chloro derivatives). Solution : Introduce polar auxiliaries (e.g., morpholinomethyl groups) via post-synthetic modification .
- Limitation : Scalability of GBB reactions. Solution : Flow chemistry setups improve reproducibility and throughput .
Methodological Guidelines
- For SAR Studies : Prioritize substitutions at the C-3 and C-8 positions, as these regions significantly influence kinase affinity .
- For Data Reproducibility : Report reaction conditions in detail (e.g., catalyst loading, solvent purity) to minimize variability .
- For Target Validation : Use orthogonal assays (e.g., SPR, cellular thermal shift) to confirm binding in physiological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
